2-Fluorophenyl 2-nitrophenyl ether 2-Fluorophenyl 2-nitrophenyl ether
Brand Name: Vulcanchem
CAS No.: 93974-08-4
VCID: VC4811915
InChI: InChI=1S/C12H8FNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H
SMILES: C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2F
Molecular Formula: C12H8FNO3
Molecular Weight: 233.198

2-Fluorophenyl 2-nitrophenyl ether

CAS No.: 93974-08-4

Cat. No.: VC4811915

Molecular Formula: C12H8FNO3

Molecular Weight: 233.198

* For research use only. Not for human or veterinary use.

2-Fluorophenyl 2-nitrophenyl ether - 93974-08-4

Specification

CAS No. 93974-08-4
Molecular Formula C12H8FNO3
Molecular Weight 233.198
IUPAC Name 1-(2-fluorophenoxy)-2-nitrobenzene
Standard InChI InChI=1S/C12H8FNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H
Standard InChI Key XVZDYNSMGNIZSS-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Fluorophenyl 2-nitrophenyl ether consists of two benzene rings connected by an ether (–O–) linkage. The fluorine atom is situated at the ortho position of one benzene ring, while the nitro group (NO2-\text{NO}_2) occupies the ortho position of the adjacent ring . This substitution pattern is critical to its electronic and steric properties, influencing reactivity and intermolecular interactions. The compound’s SMILES notation, [O][N+](=O)c1ccccc1Oc2ccccc2F[O-][N+](=O)c1ccccc1Oc2ccccc2F, reflects this arrangement .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H8FNO3\text{C}_{12}\text{H}_{8}\text{FNO}_{3}
Molecular Weight233.20 g/mol
Density1.315–1.324 g/cm³
Boiling Point296.5°C at 760 mmHg
Refractive Index1.587
Flash Point133.1°C
Vapor Pressure0.00253 mmHg at 25°C

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr). In this reaction, 2-fluorophenol reacts with 2-nitrochlorobenzene under basic conditions, often using potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base and dimethylformamide (DMF) as a polar aprotic solvent . Heating the mixture to 80–120°C facilitates the displacement of the chloride ion by the phenoxide nucleophile, yielding the ether product.

2-Fluorophenol+2-NitrochlorobenzeneDMF, ΔK2CO32-Fluorophenyl 2-nitrophenyl ether+HCl\text{2-Fluorophenol} + \text{2-Nitrochlorobenzene} \xrightarrow[\text{DMF, } \Delta]{\text{K}_2\text{CO}_3} \text{2-Fluorophenyl 2-nitrophenyl ether} + \text{HCl}

Purification is achieved through recrystallization or column chromatography, with yields dependent on reaction optimization .

Industrial-Scale Considerations

While detailed industrial protocols are scarce, scaling up production would necessitate optimizing parameters such as solvent choice, temperature control, and catalyst efficiency . Continuous flow reactors, which enhance heat transfer and mixing, could improve safety and output compared to batch processes, though specific methodologies remain undocumented in publicly available literature.

Physicochemical Properties

Solubility and Stability

The compound is soluble in organic solvents like dichloromethane, acetone, and DMF but exhibits limited solubility in water due to its hydrophobic aromatic backbone . The electron-withdrawing nitro and fluorine groups enhance stability against hydrolysis and oxidation, making it suitable for applications requiring prolonged exposure to harsh conditions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the fluorine and nitro substituents. For example, 19F NMR^{19}\text{F NMR} typically shows a singlet near -110 ppm, while 1H NMR^1\text{H NMR} displays split aromatic proton signals due to the asymmetric substitution pattern . Mass spectrometry confirms the molecular ion peak at m/z=233.19m/z = 233.19 .

Applications in Scientific Research

Ion-Selective Electrodes (ISEs)

A primary application of 2-fluorophenyl 2-nitrophenyl ether is as a plasticizer in polymer membrane-based ISEs . Its high dielectric constant and compatibility with polyvinyl chloride (PVC) matrices improve membrane flexibility and ionophore mobility, enhancing sensor response times and selectivity for target ions like calcium or potassium .

Future Research Directions

  • Electrochemical Sensors: Investigating synergistic effects with novel ionophores to develop ISEs for emerging contaminants.

  • Pharmaceutical Intermediates: Evaluating its role in synthesizing fluorinated drug candidates, leveraging the fluorine atom’s bioisosteric properties.

  • Environmental Persistence: Assessing biodegradation pathways and ecotoxicological impacts to address regulatory concerns.

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